![molecular formula C7H14O6 B12323724 6-Deoxy-L-[1-13C]fucose](/img/structure/B12323724.png)
6-Deoxy-L-[1-13C]fucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Deoxy-L-[1-13C]fucose is a labeled form of L-fucose, a deoxyhexose sugar that is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . The compound is distinguished by the presence of a carbon-13 isotope at the first carbon position, making it useful in various scientific studies, particularly those involving metabolic pathways and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-L-[1-13C]fucose typically involves the incorporation of the carbon-13 isotope into the fucose molecule. One common method is the enzymatic conversion of L-fucose to L-fuculose using L-fucose isomerase, followed by further chemical or enzymatic steps to introduce the carbon-13 isotope .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches, including the use of genetically engineered microorganisms that can incorporate the carbon-13 isotope during the biosynthesis of fucose . This method ensures high yield and purity of the labeled compound.
Chemical Reactions Analysis
Types of Reactions: 6-Deoxy-L-[1-13C]fucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized by L-fucose dehydrogenase in the presence of NADP+ to form L-fucono-1,5-lactone.
Reduction: The reduction of GDP-4-keto-6-deoxy-L-galactose to GDP-L-fucose involves NADPH.
Substitution: Fucosylation reactions where fucose is transferred to glycan structures by fucosyltransferases.
Common Reagents and Conditions:
Oxidation: NADP+ and L-fucose dehydrogenase.
Reduction: NADPH and specific reductases.
Substitution: Fucosyltransferases and GDP-fucose.
Major Products:
Oxidation: L-fucono-1,5-lactone.
Reduction: GDP-L-fucose.
Substitution: Fucosylated glycans and glycolipids.
Scientific Research Applications
6-Deoxy-L-[1-13C]fucose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Deoxy-L-[1-13C]fucose involves its incorporation into glycan structures through the action of fucosyltransferases. These enzymes transfer fucose from GDP-fucose to specific acceptor molecules, modifying their function and interactions . Fucosylated glycans play crucial roles in various biological processes, including cell signaling, immune response, and pathogen recognition .
Comparison with Similar Compounds
L-Fucose: The natural form of the sugar without the carbon-13 isotope.
6-Deoxy-L-galactose: Another deoxyhexose sugar with similar structural features.
Uniqueness: 6-Deoxy-L-[1-13C]fucose is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable in research applications requiring precise tracking and analysis of metabolic pathways .
Properties
Molecular Formula |
C7H14O6 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O6/c1-3-4(9)5(10)6(11)7(12,2-8)13-3/h3-6,8-12H,2H2,1H3 |
InChI Key |
QGDAKKGEZOUGCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12323646.png)
![(1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.0^{1,13.0^{2,10.0^{4,8]icosa-2,4(8),9,15-tetraen-14-one](/img/structure/B12323650.png)
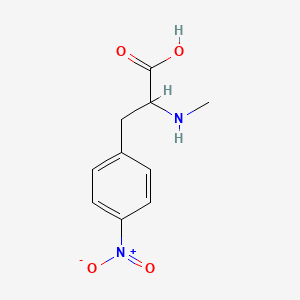

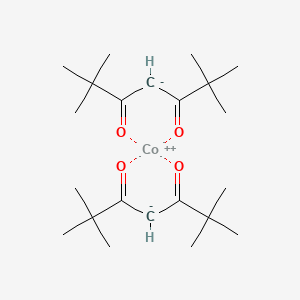
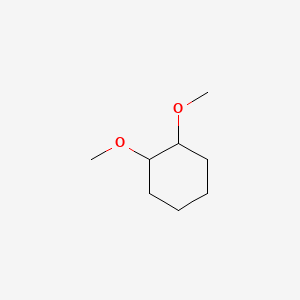
![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)
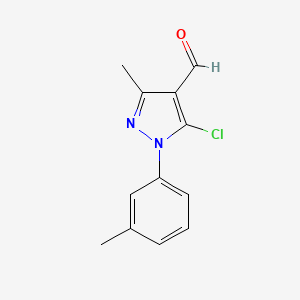
![(3R,4S,5S,6R,7R,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B12323693.png)

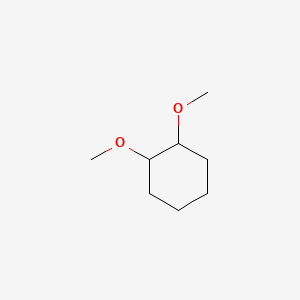

![(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12323713.png)
![Methyl 5-ethoxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12323718.png)
